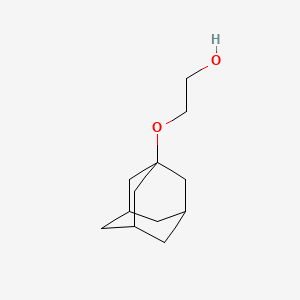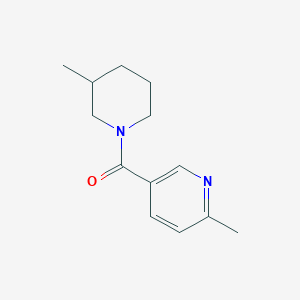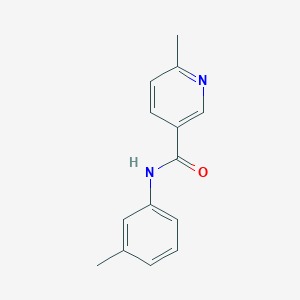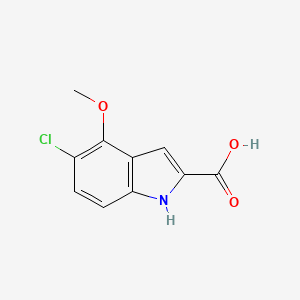
2-(1-Adamantyloxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Adamantyloxy)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known as Memantine, which is a drug used to treat Alzheimer's disease. However,
Mécanisme D'action
The mechanism of action of 2-(1-Adamantyloxy)ethanol is not fully understood, but it is believed to work by blocking the activity of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity, which is the ability of the brain to change and adapt in response to new experiences. By blocking this receptor, 2-(1-Adamantyloxy)ethanol may help to prevent the overstimulation of neurons, which can lead to cell death and neurological damage.
Biochemical and Physiological Effects:
2-(1-Adamantyloxy)ethanol has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, it has been shown to reduce oxidative stress and inflammation in the brain, which are both factors that contribute to neurological damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1-Adamantyloxy)ethanol in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the brain. Additionally, it has a relatively low toxicity profile and has been shown to be well-tolerated in animal studies. However, one of the limitations of using 2-(1-Adamantyloxy)ethanol is its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research of 2-(1-Adamantyloxy)ethanol. One potential area of study is its use in the treatment of traumatic brain injury (TBI). TBI is a significant public health concern, and there are currently no effective treatments available. However, 2-(1-Adamantyloxy)ethanol has been shown to have neuroprotective effects, which could make it a promising candidate for the treatment of TBI. Additionally, further research is needed to understand the long-term effects of 2-(1-Adamantyloxy)ethanol on brain function and to identify any potential side effects. Finally, there is a need for more research to optimize the synthesis process of 2-(1-Adamantyloxy)ethanol and to develop new methods for administering it in experimental settings.
Conclusion:
In conclusion, 2-(1-Adamantyloxy)ethanol is a chemical compound with various scientific research applications. It has been studied for its potential use in the treatment of neurological disorders, enhancement of cognitive function, and neuroprotection. While there is still much to learn about the mechanism of action and long-term effects of 2-(1-Adamantyloxy)ethanol, it has the potential to be a valuable tool in the field of neuroscience.
Méthodes De Synthèse
The synthesis of 2-(1-Adamantyloxy)ethanol involves the reaction of adamantane with epichlorohydrin, followed by the addition of sodium hydroxide. The resulting product is then purified using various methods, such as recrystallization, column chromatography, or distillation. The yield of the synthesis process varies depending on the method used, but it typically ranges from 50% to 80%.
Applications De Recherche Scientifique
2-(1-Adamantyloxy)ethanol has various scientific research applications due to its unique properties. It has been studied for its potential use in the treatment of Parkinson's disease, epilepsy, and other neurological disorders. Additionally, it has been investigated for its ability to enhance memory and cognitive function.
Propriétés
IUPAC Name |
2-(1-adamantyloxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIAMWBKSCWVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Adamantyloxy)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl]benzenesulfonamide](/img/structure/B7479519.png)
![1-(difluoromethoxy)-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B7479537.png)
![2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B7479544.png)
![1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone](/img/structure/B7479554.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B7479558.png)
![3-[(3-acetylphenyl)sulfonylamino]-N-[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7479564.png)
![(2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide](/img/structure/B7479572.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7479578.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-7,9-dichloro-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7479585.png)
![N-[2-(diethylamino)ethyl]-2-hydroxy-3-methylbenzamide](/img/structure/B7479593.png)


